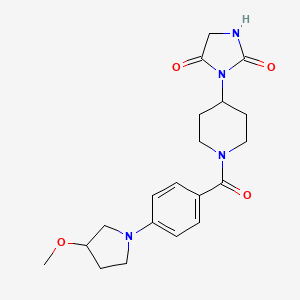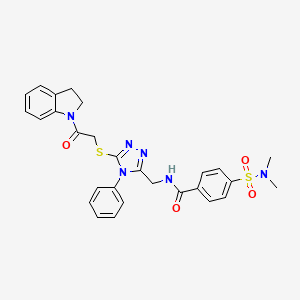![molecular formula C13H11F3N2O B2582888 N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 2411249-89-1](/img/structure/B2582888.png)
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEA is a derivative of indole, a heterocyclic organic compound that has been extensively studied for its diverse biological activities. TFEA is synthesized through a multistep process and has been shown to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. In addition, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been shown to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a wide range of biological activities. However, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide research. One area of interest is the development of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide analogs with improved stability and potency. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide. In addition, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has potential applications in the fields of neuroprotection and diabetes, and further research in these areas is warranted. Finally, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has not been extensively studied in human clinical trials, and further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide is synthesized through a multistep process and has been shown to exhibit unique biochemical and physiological effects. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has potential applications in the fields of cancer, inflammation, neuroprotection, and diabetes. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide and to develop N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide analogs with improved stability and potency.
Synthesis Methods
The synthesis of N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide involves a multistep process that starts with the preparation of 5,6,7-trifluoroindole. This is followed by the reaction of 5,6,7-trifluoroindole with 2-bromoethylprop-2-enoate in the presence of a base to obtain N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been shown to exhibit a wide range of biological activities and has potential applications in various fields of research. In the field of medicinal chemistry, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. In addition, N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide has been studied for its potential use as a neuroprotective agent and has been shown to protect neurons from oxidative stress and apoptosis.
properties
IUPAC Name |
N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-2-10(19)17-4-3-7-6-18-13-8(7)5-9(14)11(15)12(13)16/h2,5-6,18H,1,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXTQHPPPNLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CNC2=C(C(=C(C=C12)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2582805.png)
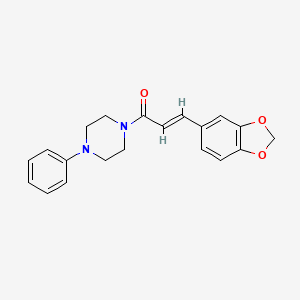
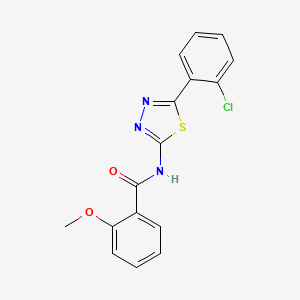
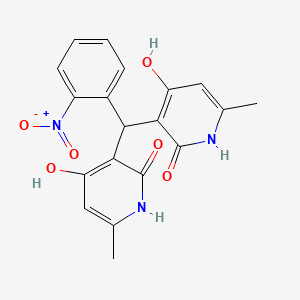
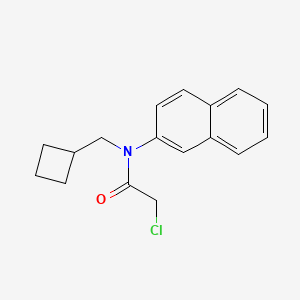
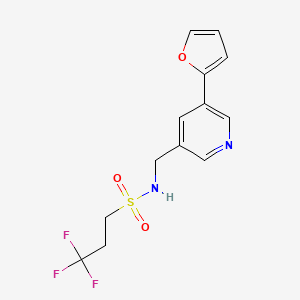
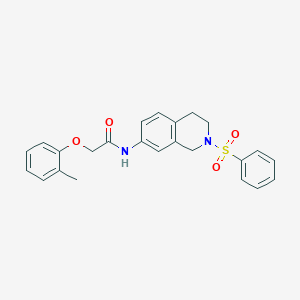

![5-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)
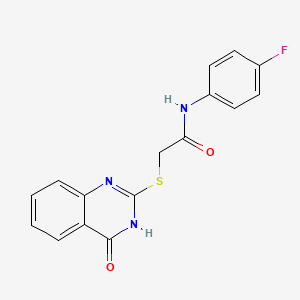
![Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2582820.png)
